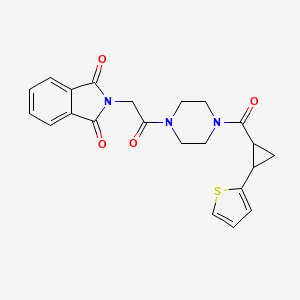

![molecular formula C20H21N3O4 B2375890 1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea CAS No. 1202978-13-9](/img/structure/B2375890.png)

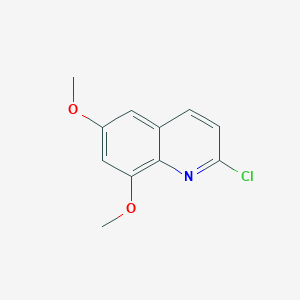

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain a benzo[d][1,3]dioxol-5-yl group, a propionyl group, and a tetrahydroquinolin-7-yl group linked together by a urea moiety . These groups are common in organic chemistry and are found in a variety of chemical compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate benzo[d][1,3]dioxol-5-yl and tetrahydroquinolin-7-yl derivatives with a suitable isocyanate or isothiocyanate .Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .Chemical Reactions Analysis

The chemical reactivity of this compound would be expected to be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by the presence of the benzo[d][1,3]dioxol-5-yl, propionyl, tetrahydroquinolin-7-yl, and urea groups .Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Dialkyl 2,2′-[Carbonylbis(azanediyl)]dibenzoates : A study by Khouili et al. (2021) demonstrates the synthesis of urea derivatives via Curtius rearrangement, leading to new alkyl derivatives with potential in chemical synthesis and pharmaceuticals Khouili et al., 2021.

Medium-Ring Nitrogen Heterocycles : Research by Hall et al. (2016) showcases the generation of medium-ring nitrogen heterocycles through migratory ring expansion, highlighting the versatility of urea derivatives in constructing complex nitrogenous rings Hall et al., 2016.

Unique Regioselectivity in Alkylation of Amines : Lahm and Opatz (2014) discovered the benzoxazole moiety acting as a removable directing group, facilitating selective C(sp3)-H alkylation adjacent to nitrogen in secondary amines, illustrating chemical modification strategies Lahm & Opatz, 2014.

Biological Evaluation

Novel Urea and Bis-Urea Primaquine Derivatives : A study by Perković et al. (2016) on primaquine derivatives with urea or bis-urea functionalities reveals significant antiproliferative effects against various cancer cell lines, underscoring the therapeutic potential of urea derivatives in oncology Perković et al., 2016.

Acetylcholinesterase Inhibitors : Research by Vidaluc et al. (1995) into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas indicates their potency as acetylcholinesterase inhibitors, highlighting applications in treating neurodegenerative disorders Vidaluc et al., 1995.

properties

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c1-2-19(24)23-9-3-4-13-5-6-14(10-16(13)23)21-20(25)22-15-7-8-17-18(11-15)27-12-26-17/h5-8,10-11H,2-4,9,12H2,1H3,(H2,21,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGHWKXMAFWDKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-propionyl-1,2,3,4-tetrahydroquinolin-7-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B2375812.png)

![2-[3-(Trifluoromethyl)adamantan-1-yl]acetic acid](/img/structure/B2375818.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxo-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2375821.png)

![N-(3,4-dichlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2375822.png)

![2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylbenzenesulfonamide](/img/structure/B2375829.png)

![N-[2-(1-Phenylcyclopropyl)ethyl]prop-2-enamide](/img/structure/B2375830.png)